molecular formula C13H17FN2O2 B2842120 Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate CAS No. 896190-15-1

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate

Cat. No.: B2842120
CAS No.: 896190-15-1
M. Wt: 252.289
InChI Key: LIACBSQFAXVMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate: is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-fluorophenyl group and an acetate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate typically involves the reaction of 2-fluorophenylpiperazine with methyl chloroacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the same basic reaction but optimized for large-scale production, including the use of automated systems for reagent addition and product isolation .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of receptor-ligand interactions due to its piperazine moiety.

    Medicine: As a potential lead compound for the development of pharmaceuticals targeting neurological disorders.

    Industry: In the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows the compound to bind to these targets, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 1-(2-Methoxyphenyl)piperazine
  • 3-(4-((1-(4-bromo-3substitutedphenyl)-1H-1, 2, 3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole

Comparison: Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles .

Properties

IUPAC Name

methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIACBSQFAXVMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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